molecular formula C21H20BrN3O2 B4928518 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B4928518
M. Wt: 426.3 g/mol
InChI Key: IMZGYXWRMYOFCS-CPNJWEJPSA-N
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrolidinyl group, and an imidazolidine-2,4-dione core.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-17-7-3-16(4-8-17)14-25-20(26)19(23-21(25)27)13-15-5-9-18(10-6-15)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGYXWRMYOFCS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA synthesis: Affecting gene expression and cell proliferation.

    Inducing oxidative stress: Leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with potential anti-inflammatory properties.

Uniqueness

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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